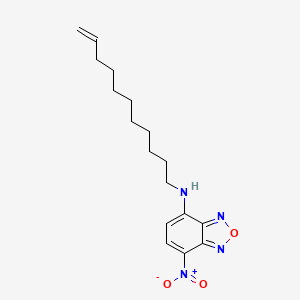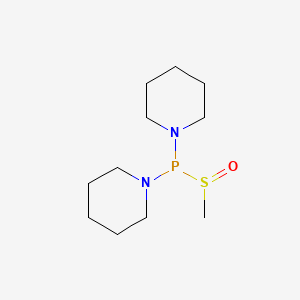
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid: is an organic compound that features a hydroxyl group, a methanesulfonylphenyl group, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid can be achieved through several methods. One common approach involves the reaction of 4-methanesulfonylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydroxylation steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using reducing agents like sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: 2-Oxo-3-(4-methanesulfonylphenyl)-acrylic acid
Reduction: 2-Hydroxy-3-(4-methanesulfonylphenyl)-propionic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3-(4-methanesulfonylphenyl)-propionic acid
- 4-Methanesulfonylphenylacetic acid
- 4-Methanesulfonylbenzoic acid
Uniqueness
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H10O5S |
|---|---|
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
(Z)-2-hydroxy-3-(4-methylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5S/c1-16(14,15)8-4-2-7(3-5-8)6-9(11)10(12)13/h2-6,11H,1H3,(H,12,13)/b9-6- |
Clé InChI |
LTQAOTPIQQRNGW-TWGQIWQCSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)/C=C(/C(=O)O)\O |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C=C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)



![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)

![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)


![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)


![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)
